molecular formula C10H19NO2S B13290882 4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid

4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid

Cat. No.: B13290882
M. Wt: 217.33 g/mol
InChI Key: CJYAYGQRIONXPI-UHFFFAOYSA-N
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Description

4-(Tert-Butylsulfanyl)piperidine-4-carboxylic acid (CAS 1467376-12-0) is a high-purity piperidine derivative supplied for research and development purposes. This compound serves as a versatile and valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules. Its molecular formula is C10H19NO2S, and it has a molecular weight of 217.33 g/mol . The structure features both a carboxylic acid and a tert-butylsulfanyl group attached to the same carbon atom of the piperidine ring, creating a unique spatial and electronic profile that can be exploited to modulate the properties of target compounds. Researchers utilize this chemical as a key intermediate in constructing potential pharmacologically active molecules. As a scaffold, it can contribute to the exploration of structure-activity relationships (SAR) and the optimization of critical parameters such as potency, selectivity, and metabolic stability. The compound is associated with the MDL number MFCD21660026 . Please handle with appropriate care. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

4-tert-butylsulfanylpiperidine-4-carboxylic acid

InChI

InChI=1S/C10H19NO2S/c1-9(2,3)14-10(8(12)13)4-6-11-7-5-10/h11H,4-7H2,1-3H3,(H,12,13)

InChI Key

CJYAYGQRIONXPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1(CCNCC1)C(=O)O

Origin of Product

United States

Preparation Methods

Method A: Hydrogenation of Benzyl-Substituted Piperidones

  • Starting Material: 1-Benzyl-4-piperidone
  • Procedure:
    Hydrogenation under catalytic conditions (e.g., Pd/C catalyst) in an ethanol or similar solvent system reduces the benzyl group, yielding a free piperidine ring (intermediate A).
  • Reaction Conditions:
    • Hydrogen pressure: 1-3 atm
    • Temperature: Room temperature to mild heating (~25-50°C)
    • Solvent: Ethanol or methanol

This step is crucial for removing the benzyl protecting group and preparing the amine for further functionalization.

Introduction of the Sulfanyl Group at the 4-Position

The key feature of the target compound is the tert-butylsulfanyl moiety attached to the piperidine ring.

Method B: Nucleophilic Substitution with Tert-Butylthiol Derivatives

  • Reagents:

    • Intermediate B: The free amine or a protected form thereof
    • Tert-butylthiol derivative: Such as tert-butylthiol or tert-butylthiol equivalents
    • Activation Agents:
      • For direct substitution, a suitable leaving group at the 4-position (e.g., halogenated intermediate) is required
      • Alternatively, thiolating agents like sodium tert-butylthiolate
  • Procedure:

    • Generate a 4-position halogenated piperidine derivative (e.g., via halogenation with N-bromosuccinimide or N-chlorosuccinimide)
    • React with tert-butylthiol or its salt to substitute the halogen with the tert-butylsulfanyl group
  • Reaction Conditions:

    • Solvent: Acetone or DMF
    • Temperature: Reflux or room temperature, depending on reactivity
    • Time: Several hours to ensure complete substitution

Alternative Method: Radical or Metal-Catalyzed Thiolation

  • Use radical initiators or metal catalysts (e.g., copper catalysts) to facilitate the attachment of the tert-butylsulfanyl group directly onto the piperidine ring.

Purification and Characterization

  • Purification:

    • Column chromatography over silica gel using appropriate eluents (e.g., dichloromethane/methanol mixtures)
    • Recrystallization from suitable solvents
  • Characterization:

    • NMR spectroscopy (¹H, ¹³C)
    • Mass spectrometry (MS)
    • Infrared spectroscopy (IR) for functional groups

Summary of the Synthetic Route

Step Description Reagents & Conditions Reference/Source
1 Hydrogenation of benzylpiperidone Pd/C, H₂, ethanol
2 Halogenation at 4-position NBS/NCS, solvent General organic synthesis principles
3 Nucleophilic substitution with tert-butylthiol tert-butylthiol, base, reflux
4 Oxidation to carboxylic acid KMnO₄ or K₂Cr₂O₇, reflux ,

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The piperidine ring provides structural stability and enhances the compound’s ability to interact with target molecules .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of 4-(tert-butylsulfanyl)piperidine-4-carboxylic acid with related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Notable Properties
This compound* tert-butylsulfanyl C₁₁H₂₁NO₂S ~245 (estimated) N/A Thioether group (oxidizable to sulfone), moderate lipophilicity
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid Boc-amino, carboxylic acid C₁₁H₂₀N₂O₄ 244.29 252720-31-3 Boc protection for amine stability; used in peptide synthesis
tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate 4-cyanopyridinylthio, Boc C₁₇H₂₂N₂O₄S 350.43 - Cyanopyridine moiety may enhance kinase inhibition
4-(Difluoromethyl)piperidine-4-carboxylic acid hydrochloride difluoromethyl, HCl salt C₇H₁₂ClF₂NO₂ 215.6 2243511-95-5 Hydrochloride salt improves solubility; difluoromethyl enhances metabolic stability
1-(4-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid trifluoromethylphenyl C₁₃H₁₄F₃NO₂ 285.25 - Trifluoromethyl group increases electronegativity and bioavailability
tert-Butyl 4-(4-cyanophenylsulfonyl)piperidine-1-carboxylate 4-cyanophenylsulfonyl, Boc C₁₇H₂₂N₂O₄S 350.43 797750-44-8 Sulfonyl group (electron-withdrawing) stabilizes adjacent reactive sites

Biological Activity

4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its piperidine ring structure with a tert-butylsulfanyl group and a carboxylic acid functional group. These structural features may contribute to its biological activity, particularly in interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : Studies suggest that piperidine derivatives can inhibit viral replication, particularly against coronaviruses. In silico studies have shown that certain piperidine compounds bind to the catalytic site of viral proteases, indicating potential as antiviral agents .
  • Antioxidant Properties : The presence of the tert-butyl group may enhance the compound's ability to scavenge free radicals, thereby exhibiting antioxidant activity. This property is crucial in protecting cells from oxidative stress, which is implicated in various diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Protease Inhibition : The compound has been studied for its inhibitory effects on viral proteases, which are essential for viral replication. By blocking these enzymes, the compound can potentially halt the progression of viral infections .
  • Oxidative Stress Reduction : The antioxidant activity may involve the modulation of cellular pathways that reduce oxidative damage. This includes the activation of Nrf2 pathways, leading to increased expression of cytoprotective enzymes .

Case Studies and Research Findings

  • Antiviral Efficacy : A study evaluated several piperidine derivatives for their efficacy against SARS-CoV-2 main protease (Mpro). While inhibition was modest, it highlighted the potential of these compounds as antiviral agents requiring further optimization .
  • Cellular Protection Against Oxidative Stress : Research demonstrated that compounds similar to this compound protected liver cells from oxidative damage induced by tert-butyl hydroperoxide (t-BHP). This protective effect was associated with increased glutathione levels and enhanced activity of antioxidant enzymes .

Data Tables

Biological Activity Mechanism Study Reference
AntiviralInhibition of viral proteases
AntioxidantScavenging free radicals
CytoprotectiveActivation of Nrf2 pathway

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(tert-butylsulfanyl)piperidine-4-carboxylic acid, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as functional group protection/deprotection and sulfur-based coupling. For example:

Piperidine Core Formation : Start with a Boc-protected piperidine derivative (e.g., 1-Boc-4-piperidone) and introduce the tert-butylsulfanyl group via nucleophilic substitution. Control reaction temperature (0–25°C) and stoichiometric ratios to minimize byproducts .

Carboxylic Acid Introduction : Hydrolyze ester intermediates under basic conditions (e.g., NaOH/EtOH) or via catalytic hydrogenation. Purity is enhanced by recrystallization or column chromatography .

  • Critical Parameters : Reaction pH, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yield. Impurities often arise from incomplete deprotection or oxidation of the sulfanyl group .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., piperidine ring protons at δ 1.4–3.2 ppm, tert-butyl group at δ 1.2–1.4 ppm) and carboxylic acid proton (δ 10–12 ppm) .
  • IR Spectroscopy : Key peaks include S-H stretch (~2550 cm1^{-1}), C=O stretch (~1700 cm1^{-1}), and tert-butyl C-H bends (~1360 cm1^{-1}) .
  • HPLC/MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 244.2875) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for sulfanyl group introduction. For example, calculate activation energies for nucleophilic substitution at the piperidine C-4 position .
  • Reaction Path Screening : Combine cheminformatics tools (e.g., Gaussian, ORCA) with experimental data to predict optimal solvents and catalysts. ICReDD’s approach employs reaction path search algorithms to reduce trial-and-error experimentation .
  • Example : A study on similar piperidine derivatives achieved 20% higher yield by simulating steric effects of tert-butyl groups on reaction intermediates .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Assays : Perform orthogonal assays (e.g., enzyme inhibition, cell viability) across multiple concentrations. For instance, inconsistencies in TNF-α modulation (observed in PC12 neural cells) require validation via ELISA and RT-PCR .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing tert-butylsulfanyl with methylsulfonyl) to isolate contributions of specific functional groups .
  • Meta-Analysis : Use platforms like PubChem to aggregate data from independent studies, identifying outliers caused by impurities (e.g., residual Boc-protected intermediates) .

Q. What strategies improve regioselectivity in functionalizing the piperidine ring during synthesis?

  • Methodological Answer :

  • Protecting Group Strategy : Use Boc groups to shield the piperidine nitrogen, directing sulfanyl substitution to the C-4 position. Deprotection with TFA ensures minimal side reactions .
  • Steric and Electronic Control : Bulkier tert-butylsulfanyl groups favor equatorial positioning on the piperidine ring, reducing steric clash during carboxylation .
  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphates) can enforce enantioselectivity in derivatives, as demonstrated in related 3-piperidinecarboxylic acid syntheses .

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